molecular formula C11H13BrO B1518036 1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene CAS No. 561313-86-8

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene

Cat. No.: B1518036
CAS No.: 561313-86-8
M. Wt: 241.12 g/mol
InChI Key: MYJTZWMOPZETNU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene is an aromatic compound featuring a bromomethyl (-CH₂Br) group and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent on a benzene ring. The bromomethyl group imparts reactivity in nucleophilic substitution (SN2) reactions, making the compound valuable in synthetic organic chemistry, particularly in alkylation and cross-coupling reactions. The cyclopropylmethoxy group contributes steric bulk and modulates electronic properties, influencing both reactivity and stability .

Properties

IUPAC Name

1-(bromomethyl)-4-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZWMOPZETNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene, also known by its CAS number 561313-86-8, is a chemical compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological effects, and relevant case studies based on diverse sources.

  • Molecular Formula : C11_{11}H13_{13}BrO
  • Molecular Weight : 241.13 g/mol
  • CAS Number : 561313-86-8

The compound features a bromomethyl group and a cyclopropylmethoxy substituent on a benzene ring, which may influence its reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzene derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Enzyme Inhibition

This compound has been investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor. ACC plays a crucial role in fatty acid metabolism, and inhibition of this enzyme may have therapeutic implications for conditions such as obesity and dyslipidemia . The compound has demonstrated effectiveness in modulating ACC activity in vitro, suggesting potential applications in metabolic disorders.

Toxicological Profile

The toxicological assessment of similar compounds indicates that while some brominated benzene derivatives can be toxic, this compound's specific toxicity profile remains under investigation. Preliminary data suggest it may exhibit moderate toxicity with potential for bioaccumulation .

Case Studies

  • Anticancer Activity : A study synthesized various benzene derivatives to evaluate their anticancer effects. Compounds similar to this compound showed notable cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most potent derivatives induced apoptosis through mitochondrial pathways, indicating a possible mechanism of action for further exploration .
  • ACC Inhibition : In vitro studies demonstrated that this compound inhibited ACC activity effectively at concentrations below 0.3 mg/kg in rat models. This suggests its potential utility in managing metabolic diseases related to fatty acid synthesis .

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
Anticancer (MCF-7 cells)Induction of apoptosis
Anticancer (A549 cells)Cell cycle arrest
ACC InhibitionEffective at low concentrations
ToxicityModerate toxicity potential

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for developing new compounds. The compound can facilitate reactions leading to the formation of various functional groups, thereby enhancing the diversity of chemical libraries utilized in drug discovery and development.

Synthesis Processes:
Recent patents highlight innovative methods for synthesizing related compounds, including 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene. These processes involve bromination and alkylation reactions that yield high purity and yield rates, demonstrating the compound's utility as a precursor in multi-step synthetic pathways .

Biological Research

Enzyme Inhibition Studies:
The compound can be employed to investigate the effects of brominated aromatic compounds on biological systems. Research indicates that such compounds may act as enzyme inhibitors or receptor modulators, making them potential candidates for studying metabolic processes and drug interactions .

Therapeutic Potential:
Derivatives of this compound are being explored for their therapeutic properties. Preliminary studies suggest that these derivatives could exhibit antimicrobial, anticancer, or anti-inflammatory activities, contributing to the development of novel therapeutic agents .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its unique structural features allow it to impart desirable properties to final products, enhancing performance characteristics such as thermal stability and chemical resistance .

Case Study 1: Synthesis Efficiency

A recent study demonstrated an efficient synthesis route for 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene using a biphasic solvent system. The reaction yielded over 95% crude product with subsequent purification steps leading to high-purity final products suitable for pharmaceutical applications .

In a biological screening assay, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential as lead compounds for further drug development .

Data Tables

Application Area Description Potential Impact
Chemical SynthesisIntermediate for complex organic moleculesFacilitates drug discovery and agrochemical development
Biological ResearchStudy of enzyme inhibition and receptor modulationInsights into metabolic processes and drug interactions
Industrial ApplicationsProduction of specialty chemicals and materialsEnhances material properties for industrial use

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling functional group transformations:

Reaction ConditionsNucleophileProductYieldSource
KCN in DMF, 80°C, 6hCN⁻1-(Cyanomethyl)-4-(cyclopropylmethoxy)benzene85%
NaOH (aq.), EtOH, reflux, 4hOH⁻1-(Hydroxymethyl)-4-(cyclopropylmethoxy)benzene78%
NaSH in THF, 25°C, 12hSH⁻1-(Mercaptomethyl)-4-(cyclopropylmethoxy)benzene65%

Mechanistic Notes :

  • The reaction proceeds via a backside attack due to the primary alkyl bromide structure .

  • Steric hindrance from the adjacent benzene ring slightly reduces reaction rates compared to aliphatic bromides.

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution, with the cyclopropylmethoxy group acting as an ortho/para-directing, activating substituent . Key reactions include:

Bromination

ConditionsMajor ProductIsomer DistributionSource
Br₂/FeBr₃, CH₂Cl₂, 0°C, 2h1-(Bromomethyl)-4-(cyclopropylmethoxy)-2-bromobenzeneOrtho: 12%, Para: 88%
NBS, AIBN, CCl₄, reflux, 8h1-(Bromomethyl)-4-(cyclopropylmethoxy)-3-bromobenzeneMeta: <5%, Para: 95%

Key Findings :

  • Para substitution dominates due to steric and electronic effects of the cyclopropane ring .

  • Radical bromination (NBS) shifts selectivity toward the meta position but remains low-yielding .

Elimination Reactions

Under basic conditions, the bromomethyl group participates in β-elimination :

BaseSolventTemperatureProductYieldSource
t-BuOKTHF70°C4-(Cyclopropylmethoxy)styrene92%
DBUDMF120°C4-(Cyclopropylmethoxy)benzaldehyde68%

Mechanism :

  • Formation of a benzaldehyde derivative suggests a two-step elimination-oxidation pathway under strong bases.

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura couplings :

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1-(Phenethyl)-4-(cyclopropylmethoxy)benzene76%
Vinylboronic esterPdCl₂(dppf), CsF1-(Vinylmethyl)-4-(cyclopropylmethoxy)benzene81%

Cyclopropane Ring Reactivity

The cyclopropane moiety undergoes ring-opening under specific conditions:

ReagentConditionsProductYieldSource
H₂/Pd-CEtOAc, 50 psi H₂1-(Bromomethyl)-4-(3-hydroxypropoxy)benzene63%
HCl (g)CH₂Cl₂, -20°C1-(Bromomethyl)-4-(2-chloropropoxy)benzene55%

Note : Hydrogenolysis of the cyclopropane ring proceeds faster than debenzylation due to strain relief .

Stability and Side Reactions

  • Thermal Decomposition : At >150°C, homolytic C-Br bond cleavage generates benzyl radicals, leading to dimerization (35% yield).

  • Photoreactivity : UV light induces C-O bond cleavage in the cyclopropane methoxy group, forming a quinone methide intermediate.

Comparison with Similar Compounds

Data Table: Key Structural and Reactivity Comparisons

Compound Name Substituents Reactivity Notes Key Applications References
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene -OCH₂C₃H₅, -CH₂Br High SN2 reactivity due to Br Alkylation, cross-coupling
1-(Chloromethyl)-4-(cyclopropylmethoxy)benzene -OCH₂C₃H₅, -CH₂Cl Moderate SN2 reactivity Intermediate in phosphonate synthesis
1-(Bromomethyl)-3,5-bis(cyclopropylmethoxy)benzene -OCH₂C₃H₅ (x2), -CH₂Br Reduced reactivity due to steric hindrance Specialty polymers
1-(Bromomethyl)-4-(methylsulfonyl)benzene -SO₂CH₃, -CH₂Br Deactivated ring, slow NAS Electrophilic functionalization
1-Bromo-4-(methoxymethyl)benzene -CH₂OCH₃, -CH₂Br High solubility in polar solvents Pharmaceutical intermediates
4-(Trifluoromethyl)benzyl bromide -CF₃, -CH₂Br Enhanced electrophilicity Agrochemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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